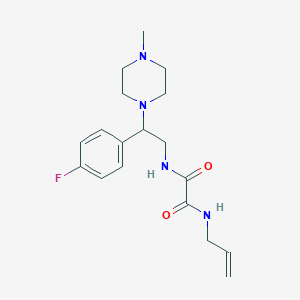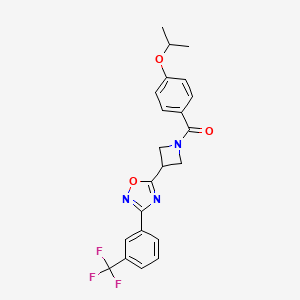
1,1-Cyclopropanedimethanol dimethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Cyclopropanedimethanol dimethanesulfonate, also known as cyclopropane-1,1-diylbis(methylene) dimethanesulfonate, is a chemical compound with the molecular formula C7H14O6S2 . It has a molecular weight of 258.31 . It is an industrial-grade chemical .
Synthesis Analysis
The synthesis of this compound involves a ring-closure reaction on organic dihalide and a reducing agent in an alcohol solvent . The reaction is conducted under certain conditions to obtain a solution of this compound and halide salt . After the reaction is complete, the solution is filtered and the product is isolated as a white solid .Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopropane ring with two methylene groups attached to the same carbon atom . Each methylene group is bonded to a methanesulfonate group .Physical and Chemical Properties Analysis
This compound has a density of 1.4±0.0 g/cm3 . It has a boiling point of 463.0±0.0 °C at 760 mmHg . The flash point is 233.8±0.0 °C . The exact mass is 258.023163 .Scientific Research Applications
Thermolytic Rearrangements
1,1-Cyclopropanedimethanol dimethanesulfonate undergoes thermolytic rearrangements. Wade and Kondracki (1993) explored this process, noting that at temperatures between 110-140°C, the compound rearranges to form 1-(sulfonyloxy)cyclobutanemethanol sulfonates and 2-methylene-1,4-butanediol disulfonates. This rearrangement involves initial carbocation formation and is significant for understanding the thermal behavior of such compounds in organic chemistry (Wade & Kondracki, 1993).
Synthesis Methodology
Qiu Fei (2009) provided insights into the synthesis of 1,1-Cyclopropanedimethanol. The study describes a two-step reaction process involving the reduction of 1,1-Cyclopropanedicarboxylic acid diethyl ester, with yields between 50%-55%. This synthesis method is essential for producing 1,1-Cyclopropanedimethanol for further scientific applications (Qiu Fei, 2009).
Photochemical Reactions
Mattes and Farid (1986) explored the photochemical electron-transfer reactions of 1,1-diarylethylenes, which could be related to the study of this compound. These photochemical reactions are significant for understanding the light-induced processes in organic compounds (Mattes & Farid, 1986).
Synthesis of Cyclopropane Derivatives
Giri et al. (2006) discussed a novel route for synthesizing cyclopropane derivatives, which is relevant as this compound is a cyclopropane-containing compound. This study provides insights into innovative methods for creating various cyclopropane derivatives, which are valuable in numerous chemical applications (Giri et al., 2006).
Safety and Hazards
Properties
IUPAC Name |
[1-(methylsulfonyloxymethyl)cyclopropyl]methyl methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O6S2/c1-14(8,9)12-5-7(3-4-7)6-13-15(2,10)11/h3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCCFESSOMSUKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1(CC1)COS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Fluoro-2-[(pyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2658363.png)

![2-[4-(4-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2658365.png)
![(4-methoxyphenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2658366.png)
![N-(4-chlorophenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2658367.png)
![tert-butyl 4-{[2-(1H-indol-3-yl)ethyl]carbamoyl}piperazine-1-carboxylate](/img/structure/B2658371.png)
![3-Imino-3-[4-(4-methoxyphenyl)piperazin-1-yl]propanenitrile](/img/structure/B2658372.png)
![6,6-Dimethyl-5-phenylmethoxycarbonyl-1,4-dihydropyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B2658373.png)
![Ethyl 4-(5,7-dioxobenzo[d][2]benzazepin-6-yl)benzoate](/img/structure/B2658374.png)
![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-2,2,2-trifluoroacetamide](/img/structure/B2658375.png)

![3-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride](/img/structure/B2658380.png)
